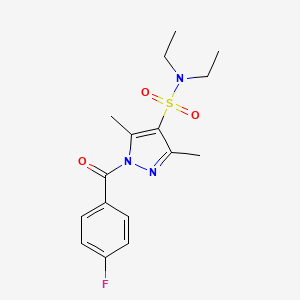

![molecular formula C18H23N3O5 B6571854 8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-51-7](/img/structure/B6571854.png)

8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as DMTD, is a synthetic compound used for a variety of scientific research applications. DMTD is a member of the triazaspirodecane family, and its structure is composed of a benzene ring fused to a spiro[4.5]decane ring system. It has a molecular weight of 339.44 g/mol and its melting point is between 122 and 124°C.

Aplicaciones Científicas De Investigación

8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is used as a research tool in a variety of scientific fields. It has been used to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs. It has also been used to study the effects of environmental pollutants on biochemical and physiological processes. Additionally, this compound has been used to study the mechanism of action of enzymes and the regulation of gene expression.

Mecanismo De Acción

Target of Action

The primary target of 8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket, forming T-shaped π–π interactions . This interaction inhibits the activity of RIPK1, thereby preventing the initiation of the necroptosis signaling pathway .

Biochemical Pathways

By inhibiting RIPK1, the compound disrupts the necroptosis signaling pathway . This pathway involves the activation of RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . The inhibition of RIPK1 prevents the downstream activation of RIPK3 and MLKL, thereby preventing cell death via necroptosis .

Result of Action

The inhibition of RIPK1 by the compound prevents the initiation of the necroptosis signaling pathway . This action can potentially prevent cell death in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . Therefore, the compound could have potential therapeutic applications in these disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments include its low cost, its availability in a variety of forms, and its stability under a wide range of conditions. Additionally, this compound is a relatively non-toxic compound, making it safe for use in laboratory experiments. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to accurately interpret the results of experiments.

Direcciones Futuras

Future research on 8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione could focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on the effects of this compound on the metabolism of drugs and the regulation of gene expression. Additionally, further research could be conducted on the potential applications of this compound in drug development and therapeutic interventions. Finally, further research could be conducted on the potential toxicity of this compound and its effects on the environment.

Métodos De Síntesis

The synthesis of 8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a two-step process. First, 3,4-dimethoxybenzaldehyde is reacted with ethylglyoxal in the presence of a base, such as potassium carbonate, to form an intermediate product. This intermediate is then reacted with 2-chloro-1,3,8-triazaspiro[4.5]decane in the presence of a base, such as sodium bicarbonate, to form this compound.

Análisis Bioquímico

Biochemical Properties

The compound 8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione appears to bind to the orthosteric site of the delta opioid receptor based on docking and molecular dynamic simulation . It is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors .

Cellular Effects

The compound has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that it may have a significant impact on cellular function, particularly in the context of pain signaling pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the delta opioid receptor. This binding is slightly biased towards G-protein signaling , which could lead to changes in gene expression and cellular function.

Propiedades

IUPAC Name |

8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5/c1-4-21-16(23)18(19-17(21)24)7-9-20(10-8-18)15(22)12-5-6-13(25-2)14(11-12)26-3/h5-6,11H,4,7-10H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPWFOLHAOEBOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(diethylamino)propyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6571782.png)

![4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6571805.png)

![4-(diethylamino)-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6571815.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6571823.png)

![2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571827.png)

![3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571835.png)

![3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571847.png)

![3-ethyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571848.png)

![N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide](/img/structure/B6571869.png)

![3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571877.png)

![3-ethyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571880.png)

![3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571885.png)